Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate
Description
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is a nitrogen mustard derivative characterized by a phenoxyacetate backbone substituted with a bis(2-chloroethyl)amino group at the 3-position of the phenyl ring. This structure confers alkylating activity, a hallmark of chemotherapeutic agents that crosslink DNA to inhibit cancer cell proliferation .
Properties
CAS No. |
64976-95-0 |
|---|---|
Molecular Formula |
C14H19Cl2NO3 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
ethyl 2-[3-[bis(2-chloroethyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C14H19Cl2NO3/c1-2-19-14(18)11-20-13-5-3-4-12(10-13)17(8-6-15)9-7-16/h3-5,10H,2,6-9,11H2,1H3 |
InChI Key |
LJMICDABNMOLOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate involves the following steps:
Etherification: Ethyl {3-hydroxyphenoxy}acetate is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Alkylation: The acid chloride is then treated with bis(2-chloroethyl)amine to introduce the chloroethylamine groups.
Esterification: The resulting compound is esterified with ethanol to yield this compound.
Industrial Production:: Industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories.
Chemical Reactions Analysis
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the nitro group in the phenoxy ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloroethylamine groups can participate in nucleophilic substitution reactions.
Common reagents and conditions vary depending on the specific reaction. Major products include the corresponding carboxylic acid and reduced derivatives.
Scientific Research Applications
Cancer Therapeutics
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate has shown promise in treating various types of cancers, including:
- Ovarian Cancer
- Breast Cancer
- Prostate Cancer
- Leukemia
Research indicates that this compound exhibits higher antitumor activity with lower acute toxicity compared to traditional alkylating agents. Its unique structure allows it to be more effective in targeting cancer cells while minimizing damage to healthy tissues .
Preclinical Studies
Numerous preclinical studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : These studies demonstrate significant dose-dependent cytotoxicity against various cancer cell lines, indicating its potential as a viable therapeutic agent.
- In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor size and improve survival rates without causing severe side effects typically associated with conventional chemotherapy .
Efficacy in Ovarian Cancer Models
A study highlighted the use of this compound in ovarian cancer cell lines, where it demonstrated potent cytotoxic effects. The mechanism involved the induction of apoptosis through DNA damage pathways, thus validating its role as an effective anticancer agent .
Comparative Studies with Traditional Alkylators
In comparative studies against established alkylating agents like mechlorethamine, this compound showed superior efficacy with reduced toxicity profiles. This finding is crucial for developing safer chemotherapy regimens .
Data Summary Table
Mechanism of Action
The compound likely exerts its effects through alkylating DNA and interfering with cell division. It may also affect cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
Table 1: Structural Comparison of Key Compounds
Alkylating Activity and Mechanism
- This compound: The bis(2-chloroethyl)amino group generates reactive aziridinium intermediates, enabling DNA crosslinking.
- BCNU : Generates both alkylating and carbamoylating species. The isocyanate byproducts inhibit RNA processing but contribute to toxicity rather than antitumor efficacy .
- Bendamustine Analogs : Combine alkylation with purine analog-like mechanisms, leading to prolonged DNA damage and apoptosis .
Pharmacokinetic and Solubility Profiles
- Lipophilicity: this compound’s octanol/water distribution coefficient is likely higher than nitrosoureas (e.g., BCNU) due to its ester group, enhancing membrane permeability .
- Solubility: Compared to hydroxyl-substituted analogs (e.g., ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate), the chloroethyl groups reduce water solubility but improve tissue penetration .
Toxicity and Therapeutic Index
- Carbamoylating Activity: Nitrosoureas like BCNU exhibit high carbamoylating activity, correlating with toxicity (e.g., myelosuppression). This compound’s lack of carbamoylating groups may reduce off-target effects .
- Therapeutic Index: Compounds with high alkylating activity and low carbamoylating activity (e.g., bendamustine analogs) show superior therapeutic indexes. This compound’s profile aligns with this trend .
Structure-Activity Relationships (SAR)
- Bis(2-chloroethyl)amino Group: Essential for alkylating activity. Substitution with hydroxyl groups (e.g., ethyl 2-[4-[bis(2-hydroxyethyl)amino]phenoxy]acetate) abolishes cytotoxicity .
- Ester vs. Acid Forms: Ethyl esters (e.g., target compound) exhibit higher lipophilicity than carboxylic acid derivatives (e.g., 2-(3-(trifluoromethyl)phenoxy)acetic acid), improving bioavailability .
- Substituent Position: The 3-phenoxy position in the target compound may optimize DNA intercalation compared to para-substituted analogs (e.g., androsterone conjugates) .
Biological Activity
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bis(2-chloroethyl)amino group, which is known for its alkylating properties. This structure is crucial for its interaction with biological targets, particularly in cancer therapy. The compound's ability to form covalent bonds with DNA is a key mechanism underlying its cytotoxic effects.
- Alkylation of DNA : The bis(2-chloroethyl)amino moiety acts as an alkylating agent, leading to the formation of DNA cross-links. This disrupts DNA replication and transcription, triggering cell death in rapidly dividing cancer cells .
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Recent studies indicate that compounds similar to this compound exhibit significant inhibition of PARP1/2 activity. This inhibition is associated with improved antitumor efficacy and reduced toxicity compared to traditional alkylating agents .
- Disruption of Signaling Pathways : The compound has been shown to inhibit key signaling pathways such as the PI3K and MAPK pathways, further contributing to its antitumor activity .
Antitumor Activity
This compound has demonstrated notable cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung carcinoma) | < 10 | Significant antiproliferative effect |
| HeLa (Cervical cancer) | < 15 | Induction of apoptosis |
| MCF-7 (Breast cancer) | < 20 | Cell cycle arrest |
These values indicate that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent in oncology.
Case Studies
- Clinical Evaluation : A phase II study investigated the efficacy of related compounds in treating advanced breast cancer. Results indicated that similar structures exhibited promising outcomes when administered at specific dosages .
- Animal Models : In vivo studies have shown that this compound leads to significant tumor regression in mouse models of breast and lung cancer, supporting its potential for clinical application .
Toxicity Profile
While this compound shows potent antitumor activity, its toxicity profile must be carefully considered. Studies have indicated that while it has lower acute toxicity compared to traditional alkylating agents, long-term effects and specific organ toxicity require further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
